molecular formula C9H9NO6 B1314218 2,4-diMethoxy-5-nitrobenzoic acid CAS No. 90564-41-3

2,4-diMethoxy-5-nitrobenzoic acid

Cat. No. B1314218
CAS RN: 90564-41-3
M. Wt: 227.17 g/mol
InChI Key: RECRLCHPXXOYHZ-UHFFFAOYSA-N
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Description

2,4-diMethoxy-5-nitrobenzoic acid (DMNB) is a widely studied organic compound that has a wide range of applications in the scientific and medical fields. It is a nitrobenzoic acid derivative with a molecular formula of C8H7NO5. DMNB has been studied extensively due to its unique properties, which make it a useful tool in the laboratory.

Scientific Research Applications

Sulfhydryl Group Determination

A study by Ellman (1959) described the synthesis of a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which is useful for determining sulfhydryl groups in biological materials. This compound has shown efficacy in reacting with blood, indicating its potential for applications in biochemistry and molecular biology (Ellman, 1959).

Enzyme Assays

Maeda et al. (2005) discussed the use of 5,5’-dithio-bis(2-nitrobenzoic acid), also known as DTNB or Ellman's reagent, for thiol quantification in enzyme assays. This reagent has been widely used in assays for enzymes like acetyl- and butyrylcholinesterase, where substrates release thiols through enzymatic reactions (Maeda et al., 2005).

Inhibitor Synthesis

The molecule 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a derivative of nitrobenzoic acid, has been studied by Jedrzejas et al. (1995) as a designed inhibitor for the influenza virus neuraminidase protein. The study also detailed its crystal structure, indicating its potential in drug design (Jedrzejas et al., 1995).

X-ray Powder Diffraction Analysis

Quevedo et al. (1998) investigated 2,4-dichloro-5-nitrobenzoic acid using X-ray powder diffraction, providing valuable information about its structural properties. Such studies are crucial for understanding the physical characteristics of chemical compounds (Quevedo et al., 1998).

Functionalization in Organic Synthesis

Amiri-Attou et al. (2005) reported the synthesis of substituted ethanols and esters involving 6-nitrobenzo[1,3]dioxole, a related compound, using the TDAE methodology. This indicates the role of nitrobenzoic acid derivatives in organic synthesis, particularly in the creation of complex organic compounds (Amiri-Attou et al., 2005).

Magnetic Properties in Chemistry

Fujita et al. (1996) explored the magnetic properties of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), a compound structurally related to 2,4-diMethoxy-5-nitrobenzoic acid. Their research contributes to understanding the antiferromagnetic exchange interaction among spins in certain molecular configurations, which is significant in the field of magnetic chemistry (Fujita et al., 1996).

Biochemical Analysis

Biochemical Properties

2,4-DiMethoxy-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression related to cell survival and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. In vivo studies indicate that this compound can undergo metabolic transformation, leading to the formation of various metabolites with distinct biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity becomes apparent. Animal studies have also highlighted the potential for this compound to cause organ-specific toxicity, particularly in the liver and kidneys .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification This compound can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolitesPhase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, which further enhance the compound’s excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding proteins, which can sequester the compound and modulate its bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments. For example, the presence of specific amino acid sequences or chemical modifications can facilitate the transport of this compound to the mitochondria, where it can influence mitochondrial function and energy production .

properties

IUPAC Name

2,4-dimethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECRLCHPXXOYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536114
Record name 2,4-Dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90564-41-3
Record name 2,4-Dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a stream of argon, 0.30 g of metallic sodium was added to 5 ml of methanol under ice-cooling, the mixture was stirred at room temperature for a while and then 1.00 g of 4-chloro-2-methoxy-5-nitrobenzoic acid was added to the resulting solution in small portions, followed by stirring at 80° C. for 8 hours. After completion of the reaction, the reaction solution was poured into 1N hydrochloric acid aqueous solution, and the thus precipitated product of interest was collected by filtration, washed with water and then dried under a reduced pressure to give 0.80 g of 2,4-dimethoxy-5-nitrobenzoic acid.
Quantity
0.3 g
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reactant
Reaction Step One
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5 mL
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reactant
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1 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

(Alternative method) A 2.00 g portion of 2,4-dimethoxybenzoic acid was dissolved in 30 ml of sulfuric acid, and 0.49 ml of concentrated nitric acid was added under ice-cooling. After 3 hours of stirring at room temperature, this was poured into 100 g of ice water, and the thus formed crystals were collected by filtration, washed with water-methanol and then dried under a reduced pressure to give 1.41 g of 2,4-dimethoxy-5-nitrobenzoic acid. The physicochemical properties were identical to those of the compound obtained by the former method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.49 mL
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reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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